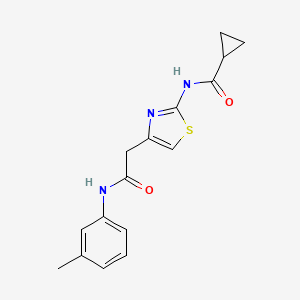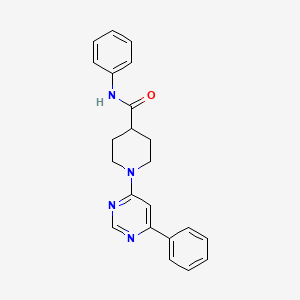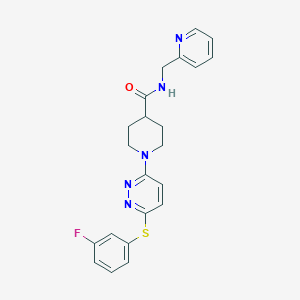
N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a 3-methylphenyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The cyclopropane carboxamide group is then introduced via a cyclopropanation reaction, often using diazo compounds under acidic conditions. The final step involves the coupling of the 3-methylphenyl carbamoyl group through a carbamoylation reaction, typically using carbamoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity to certain receptors, while the 3-methylphenyl carbamoyl moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE
- N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE
Uniqueness
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to the specific positioning of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-3-2-4-12(7-10)17-14(20)8-13-9-22-16(18-13)19-15(21)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,17,20)(H,18,19,21) |
InChI Key |
RLRAODSRKYRAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one](/img/structure/B11276657.png)
![N-Benzhydryl-2-(3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide](/img/structure/B11276669.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11276676.png)

![1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11276687.png)
![N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11276693.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B11276696.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11276716.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11276725.png)
![N-(4-chlorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11276733.png)
![1-(3-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11276734.png)
